molecular formula C17H24N2O5 B6238483 2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acid CAS No. 2758001-68-0

2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acid

Cat. No. B6238483
CAS RN: 2758001-68-0
M. Wt: 336.4
InChI Key:
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Description

2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acid, also known as 2-{1-[(t-BuCO)Piperidin-3-yl]methoxy}pyridine-4-carboxylic acid (2-TMPPCA), is an organic compound that has been studied in recent years due to its potential applications in the field of synthetic organic chemistry. This compound has been found to be a useful reagent in the synthesis of a variety of different organic compounds, and has been the subject of a number of scientific studies.

Scientific Research Applications

2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acidTMPPCA has been found to have a number of potential applications in the field of synthetic organic chemistry. For example, it has been used as a reagent in the synthesis of a variety of different organic compounds, such as amino acids, peptides, and nucleoside analogues. It has also been used in the synthesis of a number of different pharmaceuticals, including antifungal agents, antiviral agents, and anticancer agents. Furthermore, it has been used in the synthesis of a number of different natural products, such as alkaloids and terpenes.

Mechanism of Action

The mechanism of action of 2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acidTMPPCA is still not fully understood, but it is believed to involve the formation of a reactive intermediate, which is then attacked by the pyridine to form the desired product. This intermediate is believed to be an enolate, which is formed when the tert-butyl chloroformate reacts with the base. This enolate then reacts with the pyridine to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acidTMPPCA are still not fully understood, but it is believed to have a number of potential applications in the field of medicine. For example, it has been found to have anticancer activity, and has been shown to reduce the proliferation of cancer cells in vitro. It has also been found to have antiviral activity, and has been shown to inhibit the replication of a number of different viruses in vitro. Furthermore, it has been found to have antifungal activity, and has been shown to inhibit the growth of a number of different fungi in vitro.

Advantages and Limitations for Lab Experiments

The use of 2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acidTMPPCA in laboratory experiments has a number of advantages, such as its low cost, its ease of synthesis, and its ability to react with a wide variety of different compounds. Furthermore, it is relatively non-toxic and has a low environmental impact. However, it also has a number of limitations, such as its relatively low reactivity and its instability in the presence of strong acids or bases.

Future Directions

There are a number of potential future directions for research into 2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acidTMPPCA. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the field of medicine. Furthermore, further research could be conducted into its potential use as a reagent in the synthesis of a variety of different organic compounds, as well as its potential use in the synthesis of natural products. Additionally, further research could be conducted into its potential applications in the field of green chemistry, such as its potential use as a biodegradable reagent. Finally, further research could be conducted into its potential use in the synthesis of pharmaceuticals and other products.

Synthesis Methods

2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acidTMPPCA can be synthesized in a variety of different ways, but the most commonly used method is the reaction of 1-chloro-3-methoxy-4-methylpyridine with tert-butyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction proceeds in a two-step process, first forming a chloroformate ester, which is then reacted with the pyridine to yield the desired product. The reaction can be carried out in either aqueous or organic solvents, and the reaction conditions can be optimized for maximum yield.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acid' involves the protection of the piperidine nitrogen, followed by the reaction with 4-chloro-3-nitropyridine to form the desired product. The nitro group is then reduced to an amine, and the tert-butoxycarbonyl (Boc) protecting group is removed to yield the final product.", "Starting Materials": [ "3-piperidinol", "tert-butyl chloroformate", "4-chloro-3-nitropyridine", "sodium borohydride", "acetic acid", "trifluoroacetic acid" ], "Reaction": [ "Protection of the piperidine nitrogen with tert-butyl chloroformate in the presence of a base such as triethylamine", "Reaction of the resulting Boc-piperidine with 4-chloro-3-nitropyridine in the presence of a base such as potassium carbonate to form the desired product", "Reduction of the nitro group to an amine using sodium borohydride in the presence of acetic acid", "Removal of the Boc protecting group using trifluoroacetic acid to yield the final product" ] }

CAS RN

2758001-68-0

Product Name

2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acid

Molecular Formula

C17H24N2O5

Molecular Weight

336.4

Purity

95

Origin of Product

United States

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